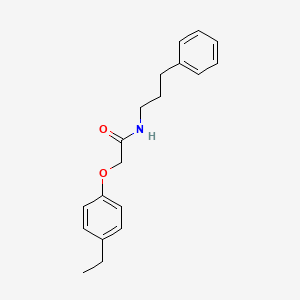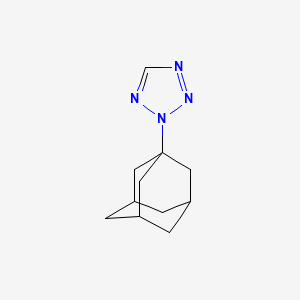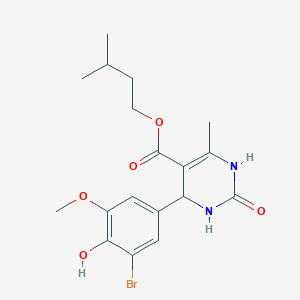
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of designer drugs. MDPC has gained popularity among researchers due to its unique properties, such as its ability to stimulate the central nervous system and produce euphoria.
Mechanism of Action
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of these neurotransmitters result in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also stimulates the release of glucose from the liver, leading to increased energy levels. N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to produce consistent and reliable results. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has limitations as well. Its effects on the central nervous system can be unpredictable, and its potential for abuse makes it difficult to conduct research on human subjects.
Future Directions
There are several future directions for N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide research. One potential area of study is its potential as a therapeutic agent for conditions such as ADHD and depression. Another area of research could be focused on developing safer and more effective versions of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide with fewer side effects. Additionally, further research could be conducted to better understand the long-term effects of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide on the central nervous system.
Synthesis Methods
The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methyl-5-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied in scientific research due to its unique properties. One of the most common applications of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is in the field of neuroscience, where it is used to study the effects of stimulants on the central nervous system. N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been used in pharmacology research to investigate its potential as a therapeutic agent for various conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-12-13-19(25(27)28)14-21(16)24-22(26)20-15-23(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKMNAFUOUVAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5091882.png)

![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)
![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)
![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)

![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)